molecular formula C19H17N3O B11973451 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile CAS No. 302552-90-5

2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile

Cat. No.: B11973451
CAS No.: 302552-90-5
M. Wt: 303.4 g/mol
InChI Key: JXCGTPSVAGUPTH-QINSGFPZSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile is a synthetic organic compound that features a benzimidazole moiety linked to a propoxyphenyl acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Acrylonitrile Introduction: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and 4-propoxybenzaldehyde in the presence of a base such as piperidine.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of primary amines from the nitrile group.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its benzimidazole core, which is known for its biological activity.

    Materials Science: Use in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)phenylmethanone
  • 2-(1H-Benzo[d]imidazol-2-yl)methylthio-1H-benzo[d]imidazole
  • 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetic acid

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile is unique due to the presence of the propoxyphenyl group, which can impart distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

302552-90-5

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H17N3O/c1-2-11-23-16-9-7-14(8-10-16)12-15(13-20)19-21-17-5-3-4-6-18(17)22-19/h3-10,12H,2,11H2,1H3,(H,21,22)/b15-12-

InChI Key

JXCGTPSVAGUPTH-QINSGFPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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